molecular formula C10H18ClNO B3001285 (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride CAS No. 2170760-93-5

(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Cat. No. B3001285
M. Wt: 203.71
InChI Key: BJFVIVHEQCLSHF-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 779340-50-0 . It has a molecular weight of 175.66 . The compound is stored in a sealed, dry environment at room temperature . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is (1R)-1-(5-methyl-2-furyl)-1-propanamine hydrochloride . The InChI code for this compound is 1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a sealed, dry environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques : (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride can be synthesized through methods like the modified Nef reaction and condensation processes, offering high yield and enantiopurity. Such synthesis methods are efficient in terms of both time and cost (Peng et al., 2013).

  • Conformational Analyses : Structural and conformational studies of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, offer insights into the molecular arrangements and interactions in different environments, which can be vital for understanding the chemical behavior of similar compounds (Nitek et al., 2020).

  • Chemical Reactions and Derivatives Formation : Research shows the potential of similar compounds in forming various derivatives through reactions like alkylation, ring closure, and reductive amination. These processes can lead to the generation of a structurally diverse library of compounds, which can be significant in various chemical and pharmaceutical applications (Roman, 2013); (Xu et al., 2014).

Application in Drug Development and Biological Activities

  • Biological Activities : Studies on similar compounds, like 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone Mannich base derivatives, have shown significant anti-diabetic and anti-inflammatory activities. This indicates the potential of (R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride in therapeutic applications (Gopi & Dhanaraju, 2018).

X-ray Structural Analysis

  • Crystallographic Studies : X-ray structural analysis of similar compounds provides crucial information on their molecular configuration and bonding characteristics. Such studies are essential in determining the physical and chemical properties of the compounds for potential applications in various fields (Nycz et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-7-5-6-8(12-7)9(11)10(2,3)4;/h5-6,9H,11H2,1-4H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVIVHEQCLSHF-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2,2-Dimethyl-1-(5-methylfuran-2-YL)propan-1-amine hydrochloride

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